molecular formula C23H26N4O7 B12480037 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate

Cat. No.: B12480037
M. Wt: 470.5 g/mol
InChI Key: XBQFSFUERZHRSN-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with an acetylpiperazine and a nitrophenoxyacetamido group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzoate core. The acetylpiperazine and nitrophenoxyacetamido groups are then introduced through a series of nucleophilic substitution and acylation reactions. Common reagents used in these reactions include acetic anhydride, piperazine, and nitrophenol derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The acetylpiperazine group can interact with enzymes and receptors, modulating their activity. The nitrophenoxyacetamido group may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H26N4O7

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(2-nitrophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H26N4O7/c1-3-33-23(30)17-8-9-19(26-12-10-25(11-13-26)16(2)28)18(14-17)24-22(29)15-34-21-7-5-4-6-20(21)27(31)32/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,29)

InChI Key

XBQFSFUERZHRSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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